2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
“2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic compound. It contains a boron atom, which suggests that it might be used in organic synthesis as a boronic acid or boronate ester . Boronic acids and esters are important in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the dioxaborolane ring. The chloro and methyl groups on the phenyl ring could influence the compound’s reactivity .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the boron atom, the chloro group, and the methyl group. The boron could participate in reactions with organometallic reagents, while the chloro group could be involved in nucleophilic substitution or elimination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the boron and the chloro group could impact its polarity, solubility, and reactivity .
Scientific Research Applications
Synthesis of Modified Phenylboronic Acids
Synthesis of ortho-Modified Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives
The compound has been utilized in the synthesis of modified phenylboronic acid derivatives, such as 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These derivatives display inhibitory activity against serine proteases, including thrombin, without showing S–B coordination and only weak N–B coordination in both solid state and solution (Spencer et al., 2002).
Applications in Polymer and Materials Science
Synthesis of Pinacolylboronate-Substituted Stilbenes
This compound is key in the creation of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives are intermediates for synthesizing boron-containing resveratrol analogues and boron-capped polyenes, with potential applications in new materials for LCD technology and as therapeutics for neurodegenerative diseases (Das et al., 2015).
Organic Synthesis and Chemical Reactions
Synthesis and Reactions of Silanes
The reactivity of similar organoboron compounds has been explored in the context of synthesizing silanes containing two triflate groups. This research contributes to understanding the displacement reactions and the deactivation effects in organosilicon chemistry, highlighting the compound's relevance in developing synthesis strategies for organosilicon compounds (Matyjaszewski & Chen, 1988).
Novel Materials and Sensing Technologies
Enhanced Brightness Emission-Tuned Nanoparticles
In materials science, derivatives of this compound have been used to create three-coordinate complexes for Suzuki-Miyaura chain growth polymerization. This approach yields heterodisubstituted polyfluorenes with potential applications in creating stable nanoparticles for bright fluorescence emission, crucial for developing novel materials with tunable optical properties (Fischer, Baier, & Mecking, 2013).
Detection of Nitroaromatic Explosives
The compound's derivatives have been incorporated into polymers and copolymers for the sensitive detection of nitroaromatic explosives. This application is particularly relevant for security and environmental monitoring, showcasing the compound's versatility in developing functional materials for sensing technologies (Sohn, Sailor, Magde, & Trogler, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
The use of boronic acids and boronate esters in organic synthesis is a rapidly growing field, with potential applications in the development of pharmaceuticals and fine chemicals . Therefore, compounds like “2-(2-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could have interesting future applications.
Properties
IUPAC Name |
2-(2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2/c1-9-7-6-8-10(11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRYPKONAASHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1386860-54-3 |
Source
|
Record name | (2-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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